N-(4-methyl-1-piperazinyl)-2-(4-nitrophenoxy)acetamide
Overview
Description
N-(4-methyl-1-piperazinyl)-2-(4-nitrophenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPA belongs to the class of piperazine derivatives and has been synthesized using various methods.
Scientific Research Applications
Green Electrochemical Synthesis
A study highlights the regioselective green synthesis of nitroacetaminophen derivatives, including compounds structurally related to N-(4-methyl-1-piperazinyl)-2-(4-nitrophenoxy)acetamide, through electrochemical oxidation. This approach offers a reagentless, environmentally friendly method for synthesizing nitroacetaminophen derivatives, emphasizing sustainability in chemical processes (Eslam Salahifar et al., 2015).
Leishmanicidal Activity
Another significant application is in the development of leishmanicidal agents . A series of derivatives were synthesized and showed strong in vitro activity against Leishmania major, with specific analogs demonstrating higher efficacy than traditional drugs. This research underscores the potential of this compound derivatives in developing new treatments for leishmaniasis (A. Foroumadi et al., 2005).
Photocatalytic Degradation Studies
The compound's framework has been utilized in studies examining photocatalytic degradation processes , such as the degradation of flutamide, a cancer drug. These studies provide insights into how sunlight exposure can alter drug compounds, contributing to understanding environmental degradation pathways of pharmaceuticals (Y. Watanabe et al., 2015).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on 2-(substituted phenoxy) acetamide derivatives, related to this compound, has shown promising anticancer, anti-inflammatory, and analgesic activities . These findings highlight the therapeutic potential of these compounds in treating various conditions (P. Rani et al., 2014).
Molecular Docking and Biological Screening
Further research includes molecular docking and biological screening for antibacterial, antifungal, and anthelmintic activity. This encompasses the synthesis and screening of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, providing a foundation for developing new antimicrobial agents (G. Khan et al., 2019).
properties
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-15-6-8-16(9-7-15)14-13(18)10-21-12-4-2-11(3-5-12)17(19)20/h2-5H,6-10H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKIBJLFCPUSAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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